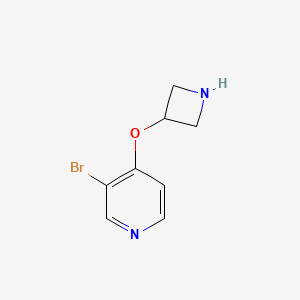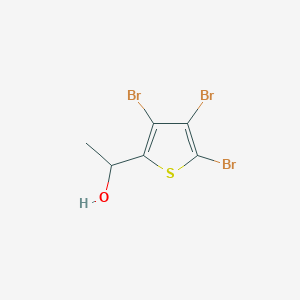![molecular formula C14H21NO B12065757 4-[2-(3-Methoxyphenyl)ethyl]piperidine CAS No. 654662-92-7](/img/structure/B12065757.png)
4-[2-(3-Methoxyphenyl)ethyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(3-Methoxyphenyl)ethyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Methoxyphenyl)ethyl]piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzyl chloride and piperidine.
Nucleophilic Substitution: The 3-methoxybenzyl chloride undergoes a nucleophilic substitution reaction with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the desired product, this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of automated systems and advanced purification techniques ensures the efficient production of the compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(3-Methoxyphenyl)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or the piperidine ring are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, alkylated derivatives
Applications De Recherche Scientifique
4-[2-(3-Methoxyphenyl)ethyl]piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents with potential therapeutic effects. It can be modified to create analogs with improved pharmacological properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules
Biological Studies: Researchers use the compound to study its effects on biological systems, including its interactions with enzymes and receptors. This helps in understanding its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-[2-(3-Methoxyphenyl)ethyl]piperidine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific analogs and modifications of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[2-(4-Methoxyphenyl)ethyl]piperidine: Similar structure with a methoxy group at the 4-position of the phenyl ring.
1-[1-(3-Methoxyphenyl)cyclohexyl]piperidine: A cyclohexyl analog with a similar methoxyphenyl group.
3-Methoxyphenylpiperidine: A simpler analog with the methoxy group directly attached to the piperidine ring.
Uniqueness
4-[2-(3-Methoxyphenyl)ethyl]piperidine is unique due to the specific positioning of the methoxy group on the phenyl ring and the ethyl side chain. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Propriétés
Numéro CAS |
654662-92-7 |
|---|---|
Formule moléculaire |
C14H21NO |
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
4-[2-(3-methoxyphenyl)ethyl]piperidine |
InChI |
InChI=1S/C14H21NO/c1-16-14-4-2-3-13(11-14)6-5-12-7-9-15-10-8-12/h2-4,11-12,15H,5-10H2,1H3 |
Clé InChI |
DJQCYKXYNKMCJK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)CCC2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-butyl 2-methyl-4-[methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12065711.png)




![5-(methoxycarbonyl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12065737.png)
![[Hydroxy-[(3-hydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B12065744.png)
![6-[3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12065749.png)


